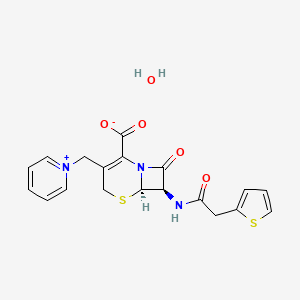

Cephaloridine monohydrate

Descripción general

Descripción

La cefaloridina (hidrato) es un derivado semisintético de primera generación del antibiótico cefalosporina C. Pertenece a la clase de antibióticos beta-lactámicos, similar a la penicilina. La cefaloridina es única entre las cefalosporinas ya que existe como un zwitterión a pH fisiológico. Se utiliza principalmente en medicina veterinaria para tratar infecciones bacterianas .

Métodos De Preparación

La cefaloridina se puede sintetizar a partir de cefalotina y piridina mediante un proceso de desacetilación. Esto implica calentar una mezcla acuosa de cefalotina, tiocianato, piridina y ácido fosfórico durante varias horas. Después de enfriar, la mezcla se diluye con agua y el pH se ajusta con un ácido mineral, lo que lleva a la precipitación de la sal de tiocianato de cefaloridina .

Análisis De Reacciones Químicas

La cefaloridina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La cefaloridina se puede oxidar en condiciones específicas, aunque las vías de reacción detalladas no están ampliamente documentadas.

Reducción: Pueden ocurrir reacciones de reducción, alterando la estructura del anillo de cefalosporina.

Sustitución: Los reactivos comunes para reacciones de sustitución incluyen tiocianato y piridina, que se utilizan en su síntesis.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

La cefaloridina tiene varias aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades químicas y las reacciones de los antibióticos beta-lactámicos.

Biología: Los investigadores utilizan la cefaloridina para investigar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en las células bacterianas.

Medicina: Aunque su uso en medicina humana ha disminuido, sigue siendo una herramienta valiosa en medicina veterinaria para tratar infecciones bacterianas en animales.

Industria: La cefaloridina se utiliza en la industria farmacéutica para desarrollar y probar nuevos antibióticos.

Mecanismo De Acción

La cefaloridina ejerce sus efectos uniéndose a proteínas específicas de unión a penicilina (PBP) ubicadas dentro de la pared celular bacteriana. Esto inhibe la tercera y última etapa de la síntesis de la pared celular bacteriana, lo que lleva a la lisis celular mediada por enzimas autolíticas bacterianas como las autolisinas .

Comparación Con Compuestos Similares

La cefaloridina se compara con otras cefalosporinas de primera generación, como la cefalotina y la cefazolina. A diferencia de la cefaloridina, la cefalotina se absorbe mejor después de la administración oral y se une a las proteínas en mayor medida. La naturaleza zwitteriónica única de la cefaloridina a pH fisiológico la distingue de otras cefalosporinas .

Compuestos similares

- Cefalotina

- Cefazolina

- Cefradina

Las propiedades y aplicaciones únicas de la cefaloridina la convierten en un compuesto valioso en diversos campos científicos y médicos.

Actividad Biológica

Cephaloridine monohydrate is a semisynthetic derivative of cephalosporin C and belongs to the class of beta-lactam antibiotics. Despite its historical significance in treating bacterial infections, its use has declined due to nephrotoxicity and the emergence of more effective antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and associated toxicity.

Cephaloridine acts primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The inhibition leads to cell lysis and death, particularly effective against gram-positive bacteria and some gram-negative strains.

Key Mechanisms:

- Inhibition of Cell Wall Synthesis : Binds to PBPs, disrupting peptidoglycan cross-linking.

- Beta-Lactamase Resistance : Cephaloridine is less susceptible to certain beta-lactamases compared to other cephalosporins, enhancing its effectiveness against resistant strains.

Efficacy Against Pathogens

Cephaloridine has shown effectiveness against a range of bacteria, including both penicillin-sensitive and penicillin-resistant strains. Its spectrum includes:

- Staphylococcus aureus

- Escherichia coli

- Streptococcus pneumoniae

- Klebsiella species

- Clostridium diphtheriae

Comparative Efficacy Table

| Bacterial Strain | Sensitivity to Cephaloridine | Notes |

|---|---|---|

| Staphylococcus aureus | Sensitive | Effective against both MRSA and MSSA |

| Escherichia coli | Sensitive | Effective in urinary tract infections |

| Streptococcus pneumoniae | Sensitive | Effective in respiratory infections |

| Klebsiella pneumoniae | Variable | Resistance observed in some strains |

| Clostridium diphtheriae | Sensitive | Effective in specific cases |

Pharmacokinetics

Cephaloridine is administered intramuscularly due to poor oral absorption. It achieves higher and more sustained plasma levels compared to other antibiotics like cephalothin. However, it has a significant renal clearance profile, leading to potential nephrotoxicity.

Key Pharmacokinetic Properties:

- Absorption : Poor oral bioavailability; primarily given via injection.

- Distribution : High tissue penetration but limited CNS penetration.

- Excretion : Primarily excreted unchanged in urine; renal clearance is significant.

Nephrotoxicity

One of the major drawbacks of cephaloridine is its nephrotoxic potential. It accumulates in the proximal tubular cells of the kidneys via organic anion transporters (OATs), leading to cellular damage and necrosis.

Mechanisms of Nephrotoxicity:

- Organic Anion Transport : Actively taken up by renal tubular cells.

- Lipid Peroxidation : Induces oxidative stress and membrane damage.

- Reactive Metabolite Formation : Cytochrome P450-mediated activation may produce reactive intermediates contributing to toxicity.

Case Studies

-

Case Study on Nephrotoxicity :

A study involving patients treated with cephaloridine revealed a correlation between dosage and renal impairment. Patients receiving high doses showed elevated serum creatinine levels, indicating acute kidney injury. -

Efficacy in Veterinary Medicine :

In veterinary applications, cephaloridine has been effectively used to treat infections in livestock caused by resistant bacterial strains, demonstrating its continued relevance despite reduced human use.

Propiedades

IUPAC Name |

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2.H2O/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H2/t15-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYZSCXFERELNV-KQKCUOLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679667 | |

| Record name | Cephaloridine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102039-86-1 | |

| Record name | Cephaloridine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.